Cas no 1704069-45-3 ((4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid)
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
- AM88136
- (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
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- MDL: MFCD28133099
- Inchi: 1S/C10H15BN2O2/c1-8-6-10(13-4-2-3-5-13)12-7-9(8)11(14)15/h6-7,14-15H,2-5H2,1H3
- InChI Key: HCZWVJXYHXWRPQ-UHFFFAOYSA-N
- SMILES: OB(C1=CN=C(C=C1C)N1CCCC1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 210
- Topological Polar Surface Area: 56.6
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M855909-1g |
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid |
1704069-45-3 | 98% | 1g |
¥7,231.00 | 2022-09-01 | |
| Chemenu | CM211285-1g |
(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid |
1704069-45-3 | 95% | 1g |
$877 | 2023-02-17 | |
| eNovation Chemicals LLC | D626369-250mg |
(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid |
1704069-45-3 | 97% | 250mg |
$886 | 2023-09-02 | |
| eNovation Chemicals LLC | D626369-1g |
(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid |
1704069-45-3 | 97% | 1g |
$1520 | 2025-02-20 | |
| eNovation Chemicals LLC | D626369-1g |
(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid |
1704069-45-3 | 97% | 1g |
$1520 | 2024-05-24 | |
| eNovation Chemicals LLC | D626369-1g |
(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid |
1704069-45-3 | 97% | 1g |
$1520 | 2025-02-27 |
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
Comprehensive Overview of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid (CAS No. 1704069-45-3)
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a specialized boronic acid derivative that has garnered significant attention in pharmaceutical and materials science research. With the CAS number 1704069-45-3, this compound is recognized for its unique structural features, including a pyridine core substituted with a pyrrolidine group and a boronic acid moiety. These characteristics make it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis.
The growing interest in boronic acid compounds like 1704069-45-3 is driven by their versatility in drug discovery, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Researchers are increasingly exploring its potential in cancer therapeutics and neurodegenerative disease research, aligning with current trends in precision medicine. The compound’s electron-rich pyridine and boronic acid functionalities also make it a candidate for sensor development and catalysis, addressing demands for advanced materials in diagnostics and green chemistry.
One of the most frequently searched questions about (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid revolves around its synthetic applications and stability under physiological conditions. Studies highlight its compatibility with aqueous environments, a critical factor for bioconjugation and in vivo applications. Additionally, its pyrrolidine substituent enhances solubility, a key consideration for drug formulation—a topic of high relevance in pharmaceutical R&D forums and AI-driven literature searches.
From a structural-activity relationship (SAR) perspective, the methyl group at the 4-position of the pyridine ring influences steric and electronic properties, which can be tailored for specific target binding. This adaptability has led to its inclusion in high-throughput screening libraries, particularly for GPCR and enzyme modulation studies. Such applications resonate with the rise of AI-assisted drug design, where molecular docking and fragment-based screening are hot topics.
In material science, CAS 1704069-45-3 is explored for its role in organic electronics, such as OLEDs and photovoltaic cells, due to its conjugated system and boron-mediated charge transport. This aligns with global interest in sustainable energy solutions, a recurring theme in academic and industrial searches. The compound’s thermal stability and compatibility with polymer matrices further broaden its utility in smart materials.
For researchers sourcing 1704069-45-3, purity (>98%) and storage conditions (e.g., inert atmosphere, low temperature) are critical. Suppliers often emphasize HPLC and NMR validation, reflecting the demand for QC-certified intermediates in regulated industries. These details are frequently queried in chemical databases and e-commerce platforms, underscoring the need for transparency in technical documentation.
In summary, (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid exemplifies the convergence of medicinal chemistry and advanced materials. Its multifaceted applications—from drug scaffolds to energy-efficient technologies—position it as a compound of enduring relevance in interdisciplinary research. As synthetic methodologies evolve and computational tools accelerate discovery, this boronic acid derivative is poised to remain a focal point in scientific innovation.
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